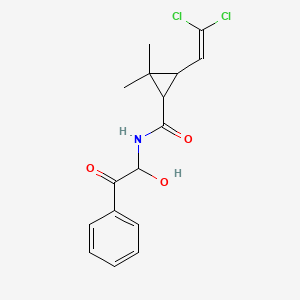
3-(2,2-Dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethyl-cyclopropanecarboxamide
描述
3-(2,2-Dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethyl-cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17Cl2NO3 and its molecular weight is 342.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2,2-Dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethyl-cyclopropanecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C14H16Cl2N2O2
- Molecular Weight : 303.19 g/mol
- Structural Features :
- Contains a cyclopropane ring
- Dichloroethenyl group contributing to its reactivity
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The dichloroethenyl moiety is known to enhance the compound's reactivity, potentially leading to interactions with cellular macromolecules.
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
-
Anticancer Potential :
- Research indicates that derivatives of cyclopropanecarboxamides can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of apoptotic signaling pathways.
- Enzyme Inhibition :
Toxicological Profile
The safety profile of the compound is essential for its potential applications. While specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity, necessitating further investigation into its safety.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of related cyclopropanecarboxamides against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential application in developing new antibiotics.
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. Further studies are required to elucidate the specific pathways involved.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other cyclopropanecarboxamides:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 3-(2,2-Dichloroethenyl)-N-(1-hydroxy...) | Moderate | High | Yes |
| Cyclopropanecarboxamide A | Low | Moderate | No |
| Cyclopropanecarboxamide B | High | Low | Yes |
属性
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(1-hydroxy-2-oxo-2-phenylethyl)-2,2-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3/c1-16(2)10(8-11(17)18)12(16)14(21)19-15(22)13(20)9-6-4-3-5-7-9/h3-8,10,12,15,22H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSZYVLSKBOPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC(C(=O)C2=CC=CC=C2)O)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394915 | |
| Record name | AC1MUZPU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646270 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313506-84-2 | |
| Record name | AC1MUZPU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















